

Application Notes and Protocols: Synergistic Effects of Foretinib in Combination Cancer Therapy

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Compound of Interest

Compound Name: *Foretinib*

Cat. No.: *B612053*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Foretinib** (GSK1363089) is an oral multi-kinase inhibitor that primarily targets MET, vascular endothelial growth factor receptor 2 (VEGFR2), RON, AXL, and TIE-2.[1][2][3] Its ability to simultaneously inhibit pathways involved in tumor proliferation, angiogenesis, and invasion makes it a compelling agent in oncology.[4] However, as with many targeted therapies, monotherapy can be limited by primary or acquired resistance.[5] Combination therapy, which pairs therapeutic agents to target multiple pathways, offers a strategy to enhance efficacy, overcome resistance, and improve patient outcomes.[6] These application notes summarize key synergistic combinations of **Foretinib** with other anti-cancer agents and provide detailed protocols for evaluating such synergies.

Synergistic Combinations of Foretinib

Foretinib with HER/EGFR-Targeted Agents

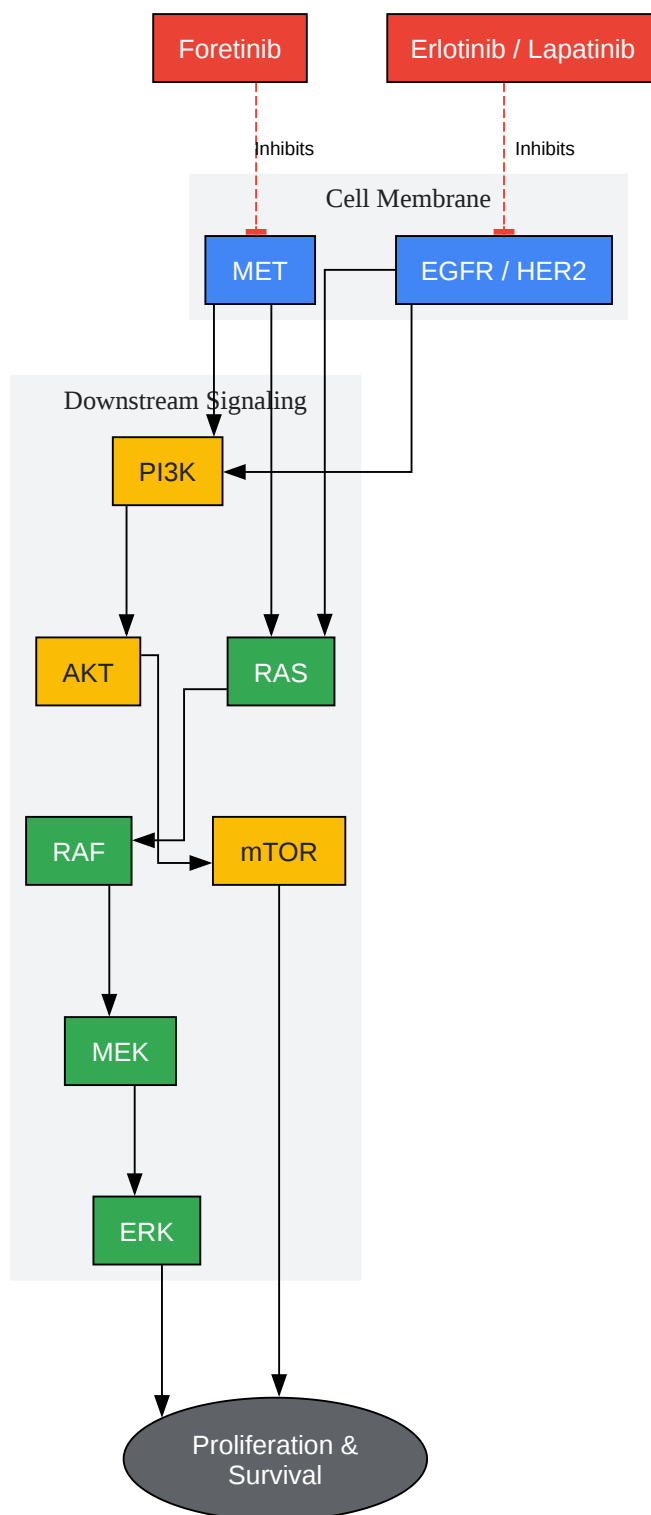
Rationale: Co-activation of MET and Human Epidermal Growth Factor Receptor (HER) family members (EGFR/HER1, HER2) is a known mechanism of resistance to HER-targeted therapies in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[7][8] MET amplification can confer resistance to EGFR inhibitors like erlotinib and gefitinib.[7] By simultaneously inhibiting both MET and HER pathways, the combination of **Foretinib** with agents like erlotinib or lapatinib can produce potent synergistic anti-tumor effects.[1][7]

Quantitative Data Summary: The combination of **Foretinib** with HER-targeted agents has shown significant synergy in tumor cell lines with MET and HER1/2 co-activation.

Cell Line	Cancer Type	Combination	Key Findings	Reference
H1993	Lung	Foretinib + Erlotinib	Synergistic cell growth inhibition (CI = 0.25-0.37). Foretinib reverses HGF-induced resistance to erlotinib.	[7]
HN5	Head and Neck	Foretinib + Lapatinib	Synergistic growth inhibition (CI = 0.29-0.34).	[7]
BT549	Triple-Negative Breast Cancer	Foretinib + Lapatinib	Synergistic interaction in suppressing growth and survival (CI < 1).	[8]
MDA-MB-468	Triple-Negative Breast Cancer	Foretinib + Lapatinib	Dose-dependent synergistic interaction observed.	[8]

CI: Combination Index; a value < 1 indicates synergy.

Signaling Pathway and Mechanism of Synergy: **Foretinib** blocks the HGF/MET signaling axis, while HER-targeted agents like Erlotinib and Lapatinib inhibit the EGF/HER axis. In cells where both pathways are active, this dual blockade prevents compensatory signaling, leading to a more profound and durable inhibition of downstream pro-survival pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[1][7]



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Caption: Dual inhibition of MET and EGFR/HER2 pathways by **Foretinib** and EGFR inhibitors.

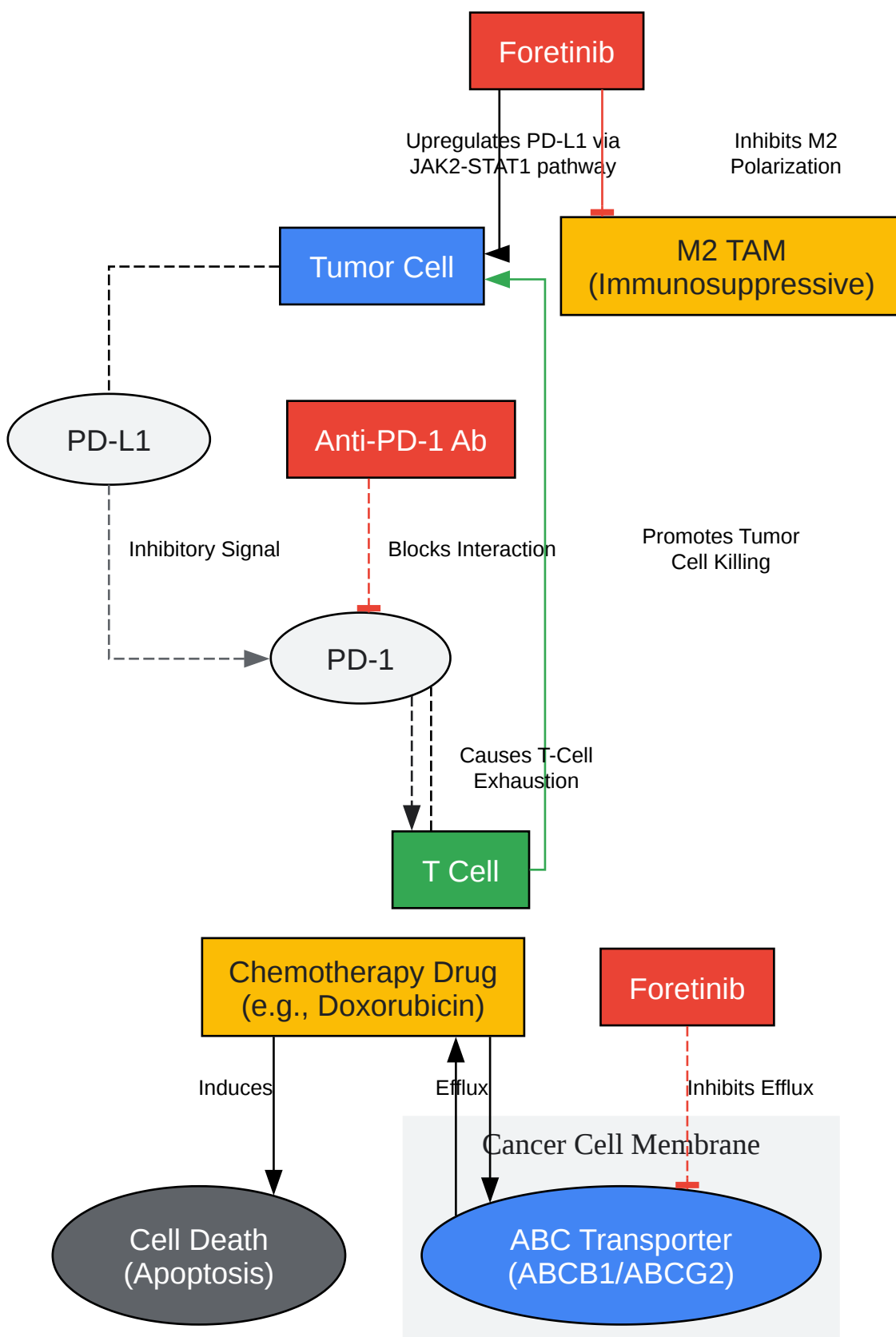
Foretinib with Immunotherapy

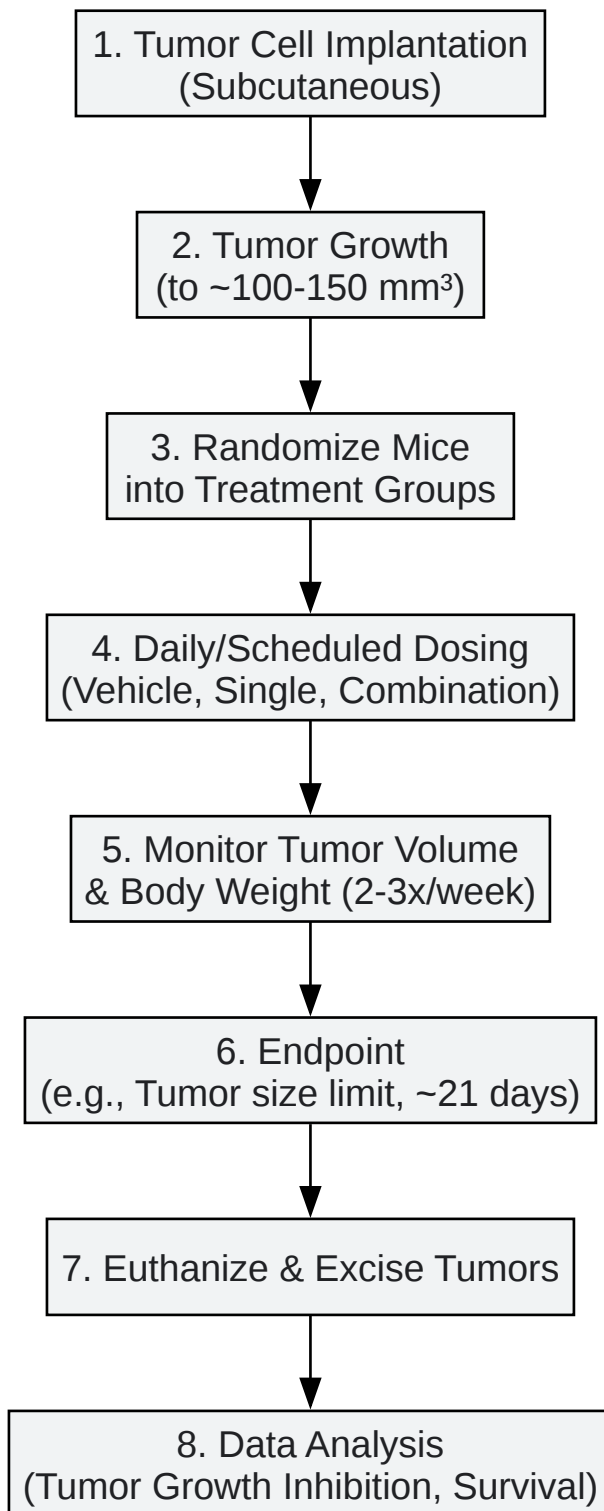
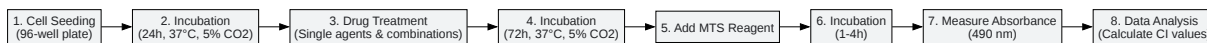
Rationale: The tumor microenvironment (TME) plays a critical role in cancer progression and response to immunotherapy. **Foretinib** can remodel the TME to be more favorable for an anti-tumor immune response. Specifically, it can increase PD-L1 levels on tumor cells, potentially sensitizing them to immune checkpoint inhibitors like anti-PD-1 antibodies.[9]

Quantitative Data Summary: In preclinical models of colorectal carcinoma (CRC), combining **Foretinib** with an anti-PD-1 antibody demonstrated significant efficacy.

Animal Model	Cancer Type	Combination	Key Findings	Reference
CT26 Tumor-bearing mice	Colorectal Carcinoma	Foretinib + anti-PD-1 Ab	83% tumor regression without relapse; prolonged overall survival.	[9]
MC38 Tumor-bearing mice	Colorectal Carcinoma	Foretinib + anti-PD-1 Ab	50% tumor regression without relapse; prolonged overall survival.	[9]
CT26-Luc Metastasis Model	Colorectal Carcinoma	Foretinib + anti-PD-1 Ab	Inhibited metastasis to the lung.	[9]

Mechanism of Synergy: **Foretinib** activates the JAK2-STAT1 pathway, leading to increased PD-L1 expression on tumor cells, which enhances the target for anti-PD-1 therapy. Furthermore, the combination therapy remodels the TME by increasing the infiltration and function of T cells while decreasing the population of M2-phenotype tumor-associated macrophages (TAMs), which are typically immunosuppressive.[9]





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- To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Effects of Foretinib in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612053#synergistic-effects-of-foretinib-in-combination-with-other-cancer-drugs]

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